2-Hydroxyethyl 15-hydroxyoctadecanoate
Description
2-Hydroxyethyl 15-hydroxyoctadecanoate is a hydroxy-substituted ester compound characterized by a long aliphatic chain (octadecanoate) with hydroxyl groups at the 2-hydroxyethyl and 15-hydroxy positions. These compounds are widely used in pharmaceutical formulations as surfactants or solubilizing agents due to their amphiphilic properties .
Properties
CAS No. |
863485-92-1 |
|---|---|
Molecular Formula |
C20H40O4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-hydroxyethyl 15-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H40O4/c1-2-14-19(22)15-12-10-8-6-4-3-5-7-9-11-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3 |
InChI Key |
XDOCSXFXLXKRFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCCCCCCCCCCC(=O)OCCO)O |
Related CAS |
863485-92-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 15-hydroxyoctadecanoate typically involves the esterification of octadecanoic acid with 2-hydroxyethanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 15-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters with different alkyl or acyl groups.
Scientific Research Applications
2-Hydroxyethyl 15-hydroxyoctadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: It serves as a model compound for studying lipid metabolism and interactions with biological membranes.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 15-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between 2-hydroxyethyl 15-hydroxyoctadecanoate and its analogs:
Key Observations:
Hydroxyl Position Impact: The position of hydroxyl groups (e.g., 12 vs. 15) influences hydrophilicity and steric interactions. For instance, 2-hydroxyethyl 12-hydroxyoctadecanoate (Solutol HS 15) has enhanced surfactant properties due to optimal alignment of hydroxyl and ester groups, facilitating micelle formation . In contrast, a 15-hydroxy substitution may alter solubility or steric hindrance, though direct evidence is lacking. Polyoxyl 15 Hydroxystearate incorporates a polyethoxylated chain, increasing hydrophilicity and making it suitable for solubilizing hydrophobic drugs like cyclosporine .
Steric and Electrostatic Effects :
- Evidence from CoMSIA studies highlights that bulky substituents (e.g., trifluoromethoxyl or hydroxyethyl groups) can create steric clashes or favorable electrostatic interactions with target proteins . For example, replacing hydrogen with fluorine in compound 53 increased binding affinity by 30% compared to compound 35 . This suggests that the hydroxyethyl group in 2-hydroxyethyl esters may enhance interactions in biological systems.
Physicochemical Properties
| Property | 2-Hydroxyethyl 12-hydroxyoctadecanoate | Polyoxyl 15 Hydroxystearate | Ethyl 2-hydroxyacetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 344.5 | ~1,500 (polymer) | 104.10 |
| Hydrophilic-Lipophilic Balance (HLB) | ~15 (surfactant) | 14–16 (excipient) | Not applicable |
| Solubility | Soluble in ethanol, oils | Water-miscible | Miscible in polar solvents |
| Key Functional Groups | Ester, hydroxyl | Polyethoxylated ester | Ester, hydroxyl |
Notes:
Research Findings and Limitations
Gaps in Direct Evidence: No studies explicitly address this compound. Conclusions are inferred from analogs like Solutol HS 15 and polyethoxylated derivatives. The 15-hydroxy substitution’s impact on steric hindrance or solubility remains theoretical.
Critical Insights from Analog Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
